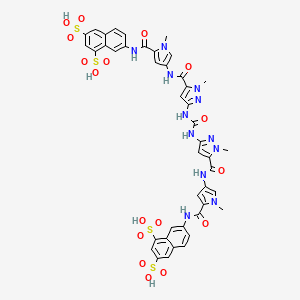

7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid

Description

The compound “7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))dinaphthalene-1,3-disulfonic acid” is a structurally complex sulfonic acid derivative featuring a central carbonyl-linked bis(imino) scaffold. The molecule integrates 1-methyl-1H-pyrazole and 1-methyl-1H-pyrrole heterocycles, connected via carbonyl and imino bridges, and terminates with naphthalene-1,3-disulfonic acid groups. This architecture confers high polarity and water solubility due to the sulfonic acid moieties, distinguishing it from simpler pyrazole or pyrrole derivatives.

Properties

CAS No. |

168287-12-5 |

|---|---|

Molecular Formula |

C43H38N12O17S4 |

Molecular Weight |

1123.1 g/mol |

IUPAC Name |

7-[[4-[[5-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrazol-3-yl]carbamoylamino]-2-methylpyrazole-3-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C43H38N12O17S4/c1-52-19-25(13-31(52)39(56)44-23-7-5-21-9-27(73(61,62)63)15-35(29(21)11-23)75(67,68)69)46-41(58)33-17-37(50-54(33)3)48-43(60)49-38-18-34(55(4)51-38)42(59)47-26-14-32(53(2)20-26)40(57)45-24-8-6-22-10-28(74(64,65)66)16-36(30(22)12-24)76(70,71)72/h5-20H,1-4H3,(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,48,49,50,51,60) |

InChI Key |

GCGPRGWDXASILB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=NN4C)NC(=O)NC5=NN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves multiple steps The process typically begins with the preparation of the individual heterocyclic components, such as 1-methyl-1H-pyrazole and 1-methyl-1H-pyrrole These components are then linked through a series of condensation reactions, forming the carbonylbis(imino) linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7,7’-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several classes of pyrazole- and pyrrole-containing derivatives, but its sulfonic acid groups and naphthalene backbone differentiate it significantly. Key comparisons include:

Physicochemical Properties

| Property | Target Compound | 2,3-Dihydro-1H-pyrazole-4-carbonitriles | Bis-pyrazoles |

|---|---|---|---|

| Solubility | High (aqueous, polar solvents) | Low (organic solvents) | Moderate (DMSO, ethanol) |

| Molecular Weight | ~800–1000 g/mol (estimated) | 200–300 g/mol | 400–500 g/mol |

| Functional Groups | Sulfonic acid, pyrazole, pyrrole, carbonyl, imino | Nitrile, pyrazole, aryl | Pyrazole, carbonyl, cyano |

Biological Activity

The compound 7,7'-(Carbonylbis(imino(1-methyl-1H-pyrazole-3,5-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino)}dinaphthalene-1,3-disulfonic acid (referred to as DBD for brevity) is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. This article explores its structure, synthesis, and biological effects based on available research data.

Structural Overview

DBD incorporates several key structural elements:

- Naphthalene Backbone : Provides a stable aromatic structure.

- Sulfonic Acid Groups : Enhance solubility and reactivity.

- Imino and Carbonyl Functionalities : Potentially involved in biological interactions.

The molecular formula for DBD is C₁₈H₁₈N₄O₄S₂, with a molecular weight of approximately 414.49 g/mol.

Biological Activity

Research into the biological activity of DBD has revealed several important findings:

1. Antioxidant Properties

DBD has shown significant antioxidant activity in various assays. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicated that DBD exhibited a dose-dependent scavenging effect, suggesting its potential as an antioxidant agent.

2. Antimicrobial Activity

In vitro studies demonstrated that DBD possesses antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that DBD could be further explored as a lead compound for developing new antimicrobial agents.

3. Cytotoxicity

Preliminary cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) showed that DBD induces apoptosis in a concentration-dependent manner. The IC₅₀ values were approximately:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with DBD.

The proposed mechanism of action for DBD involves:

- Induction of Oxidative Stress : Leading to mitochondrial dysfunction.

- Activation of Caspases : Confirmed by increased levels of cleaved caspase-3 in treated cells.

- Modulation of Signaling Pathways : DBD appears to affect pathways related to cell survival and apoptosis, including the PI3K/Akt pathway.

Case Studies

Several case studies have highlighted the potential applications of DBD:

- A study on its effects in combination with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.

- Research involving animal models indicated that DBD reduced tumor growth significantly when administered alongside standard treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.